molecular formula C9H14Cl3N3 B2429166 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 2378502-81-7

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No.: B2429166
CAS No.: 2378502-81-7
M. Wt: 270.58
InChI Key: IMDDHTIWTMRKPX-UHFFFAOYSA-N
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Description

Research-Grade Kinase Inhibitor Scaffold 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride (CAS 2378502-81-7) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 9 H 14 Cl 3 N 3 and a molecular weight of 270.59 g/mol, this dihydrochloride salt offers enhanced stability and solubility for experimental workflows . The core 5-Chloro-2-(piperidin-4-yl)pyrimidine structure is recognized as a privileged scaffold in the design of kinase inhibitors. Scientific literature highlights its incorporation into novel compounds investigated as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, for antimalarial drug development . This line of research leverages the compound's structure to establish structure-activity relationships (SAR), aiming to develop dual-target inhibitors that could potentially overcome drug resistance . The chloro and pyrimidine groups serve as key handles for further synthetic modification, allowing researchers to rapidly generate diverse compound libraries for biological screening. Handling and Storage: This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. The product may require cold-chain transportation and specific storage conditions to ensure long-term stability .

Properties

IUPAC Name

5-chloro-2-piperidin-4-ylpyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.2ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDDHTIWTMRKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=N2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) as a Primary Synthetic Route

Reaction Mechanism and Substrate Selection

The foundational approach for synthesizing 5-chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride involves nucleophilic aromatic substitution (NAS) . This method leverages the electron-deficient pyrimidine ring to facilitate displacement of a halogen atom by a piperidine nucleophile. Key substrates include:

  • 2,5-Dichloropyrimidine : The 2-chloro position exhibits higher reactivity due to resonance stabilization of the transition state, directing substitution to the desired position.
  • Piperidin-4-amine : The primary nucleophile, selected for its steric accessibility and compatibility with subsequent salt formation.

The reaction proceeds under basic conditions (e.g., potassium carbonate in dimethylformamide [DMF]) at 80–100°C for 12–18 hours, achieving yields of 65–78%.

Table 1: Optimization of NAS Reaction Conditions
Parameter Optimal Range Impact on Yield
Temperature 80–100°C <70°C: <50% yield
>100°C: Decomposition
Solvent DMF Polar aprotic solvents enhance nucleophilicity
Base K₂CO₃ Inorganic bases minimize side reactions
Reaction Time 12–18 hours Shorter durations lead to incomplete substitution

Salt Formation and Purification

Following NAS, the intermediate 5-chloro-2-(piperidin-4-yl)pyrimidine is converted to its dihydrochloride salt via treatment with hydrochloric acid (HCl) in ethanol. Critical considerations include:

  • Stoichiometry : A 2:1 molar ratio of HCl to free base ensures complete protonation of both piperidine nitrogen atoms.
  • Crystallization : Slow evaporation from ethanol/water (3:1 v/v) yields crystalline product with >99% purity.

Alternative Synthetic Pathways

Catalytic Hydrogenation of Protected Intermediates

An alternative route described in the Journal of Medicinal Chemistry involves catalytic hydrogenation of a benzyl-protected precursor:

  • Protection : Tert-butyloxycarbonyl (Boc) groups shield the piperidine nitrogen during intermediate synthesis.
  • Coupling : Mitsunobu reaction links the pyrimidine core to a sulfonylphenyl group.
  • Deprotection : Hydrochloric acid cleaves the Boc group, followed by hydrogenation over palladium on carbon (Pd/C) to remove benzyl groups.

This method achieves a 62% overall yield but requires additional purification steps, including column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Comparative Analysis of Synthetic Routes
Method Yield Purity Complexity
NAS + Salt Formation 78% 99% Low
Hydrogenation Route 62% 95% High

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate NAS reactions. Preliminary data indicate a 20% reduction in reaction time (to 8–10 hours) with comparable yields (72–75%). However, scalability remains a challenge for industrial applications.

Mechanistic Insights and Side Reactions

Competing Pathways in NAS

  • Bis-Alkylation : Excess piperidin-4-amine may lead to substitution at both chloro positions, forming 2,5-bis(piperidin-4-yl)pyrimidine. Limiting the nucleophile to 1.2 equivalents mitigates this.
  • Ring Oxidation : Prolonged heating in DMF can oxidize the piperidine ring to N-oxide derivatives, detectable via LC-MS at m/z 286.1 [M+H].

Acid Catalysis in Salt Formation

Protonation of the piperidine nitrogen enhances solubility but risks hydrolysis of the pyrimidine ring under strongly acidic conditions (pH <2). Maintaining pH 3–4 during HCl addition prevents degradation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors improves heat transfer and mixing efficiency, enabling:

  • Higher Throughput : 5 kg/day production capacity.
  • Reduced Solvent Use : DMF consumption decreases by 40% compared to batch processes.

Quality Control Metrics

  • HPLC Purity : >99.5% (Column: C18, mobile phase: 0.1% TFA in acetonitrile/water).
  • Residual Solvents : DMF limits <410 ppm (ICH Q3C guidelines).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation may produce a pyrimidine N-oxide .

Scientific Research Applications

Pharmaceutical Development

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride serves as a lead compound in drug discovery programs. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Notably, the compound has been investigated for its potential as an antitumor agent and a modulator of various biological pathways, particularly in the context of cancer treatment.

Table 1: Potential Applications in Pharmaceutical Development

Application AreaDescription
Antitumor ActivityInvestigated for efficacy against various cancers, including lymphoma and solid tumors .
Inhibition of KinasesPotential use in inhibiting anaplastic lymphoma kinase and other relevant kinases .
Drug FormulationUsed in the formulation of pharmaceutical compositions for targeted therapies .

Biological Activities

Recent studies have highlighted the biological activities associated with this compound. These include:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains .
  • Cytotoxic Effects : It exhibits cytotoxic properties that could be beneficial in treating cancer by inducing apoptosis in tumor cells.
  • Anti-inflammatory Properties : Preliminary investigations suggest that it may play a role in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains, including Staphylococcus aureus and E. coli .
CytotoxicInduces cell death in cancer cell lines, suggesting potential for cancer therapy.
Anti-inflammatoryMay reduce inflammation markers, aiding in treatment strategies for inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Cancer Treatment : In a study focusing on the inhibition of anaplastic lymphoma kinase, researchers found that this compound effectively reduces tumor growth in preclinical models. The mechanism involves blocking specific signaling pathways critical for cancer cell proliferation .
  • Antimicrobial Research : A recent investigation assessed the antimicrobial properties of various pyrimidine derivatives, including this compound. Results indicated significant antibacterial activity against resistant strains, highlighting its potential as a new antibiotic agent .
  • Inflammation Studies : Research exploring the anti-inflammatory effects of pyrimidine derivatives revealed that this compound could modulate inflammatory responses in vitro, suggesting applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.

    5-Chloro-2-(N-Boc-piperidin-4-yl)pyrimidine: A protected form of the compound used in specific synthetic applications.

    2-(Piperidin-4-yloxy)pyrimidine dihydrochloride: A structurally related compound with different functional groups.

Uniqueness

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a chlorine atom and a piperidine group. The chemical structure can be represented as follows:

C9H11Cl2N3\text{C}_9\text{H}_{11}\text{Cl}_2\text{N}_3

The molecular weight is approximately 232.11 g/mol, contributing to its solubility and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. This compound has demonstrated efficacy against various bacterial strains, particularly Gram-positive bacteria. For instance, it exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.25
Enterococcus faecalis0.5
Bacillus subtilis1.0

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The growth inhibition was quantified using GI50 values, with notable activity observed in the range of 31 to 48 nM .

Table 2: Anticancer Activity of this compound

Cancer Cell LineGI50 (nM)
MCF-7 (Breast)35
A549 (Lung)42
HeLa (Cervical)48

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. It acts as a competitive inhibitor for certain enzymes and receptors, modulating key biological pathways that regulate cell growth and proliferation. Notably, it has shown potential as an allosteric inhibitor of EGFR mutations associated with various cancers .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the compound's antimicrobial properties revealed significant inhibition against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development .
  • Anticancer Research : In a preclinical trial, administration of the compound resulted in a marked reduction in tumor size in xenograft models of breast cancer, indicating its therapeutic potential .

Q & A

Q. Table 1: Common By-Products and Mitigation Strategies

By-ProductSourceMitigation Strategy
5-Chloro-2-(piperidin-2-yl)pyrimidineIsomerization during refluxLower reaction temperature (60°C)
Dimerized pyrimidineExcess chloropyrimidineUse stoichiometric control

Q. Table 2: Recommended Analytical Conditions

MethodParametersTarget Outcome
HPLCC18 column, 0.1% TFA in H2_2O/MeCN (70:30)Purity ≥95%
1H^1H-NMRDMSO-d6, 400 MHzδ 2.8–3.2 (piperidinyl CH2_2)

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